molecular formula C21H29FN4O2 B5669915 4-cyclopentyl-3-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone

4-cyclopentyl-3-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone

货号: B5669915
分子量: 388.5 g/mol
InChI 键: DEIFMIPLOHDBCZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-cyclopentyl-3-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell antigen receptor (BCR) signaling pathway and plays a vital role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

作用机制

BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell development and function. Upon activation of the BCR, BTK is recruited to the plasma membrane and phosphorylates downstream targets, leading to the activation of various signaling pathways. Inhibition of BTK by 4-cyclopentyl-3-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone blocks these signaling pathways and leads to decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to induce apoptosis and inhibit proliferation of B-cells. In addition, this compound has been shown to enhance the efficacy of other anti-cancer agents, such as rituximab and venetoclax. This compound has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

实验室实验的优点和局限性

One advantage of 4-cyclopentyl-3-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone is its specificity for BTK, which reduces the risk of off-target effects. In addition, this compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials. However, one limitation of this compound is its potential for resistance, as mutations in BTK can reduce the efficacy of BTK inhibitors.

未来方向

For 4-cyclopentyl-3-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone include evaluating its efficacy in combination with other anti-cancer agents, as well as exploring its potential for use in other B-cell malignancies. In addition, further research is needed to identify biomarkers that can predict response to this compound and to develop strategies to overcome resistance to BTK inhibitors.

合成方法

The synthesis of 4-cyclopentyl-3-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone involves several steps, starting with the reaction of 4-cyclopentyl-3-hydroxy-2-methyl-2-piperazinone with 4-fluorobenzylamine to form 4-cyclopentyl-3-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-hydroxyethyl}-2-piperazinone. This intermediate is then converted into this compound by reacting with 2-chloroacetyl chloride in the presence of triethylamine.

科学研究应用

4-cyclopentyl-3-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells.

属性

IUPAC Name

4-cyclopentyl-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN4O2/c22-16-5-7-17(8-6-16)24-11-13-25(14-12-24)20(27)15-19-21(28)23-9-10-26(19)18-3-1-2-4-18/h5-8,18-19H,1-4,9-15H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIFMIPLOHDBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCNC(=O)C2CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。